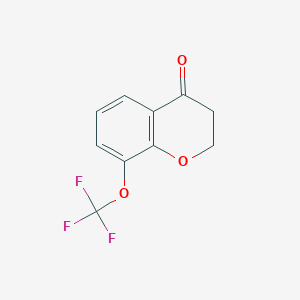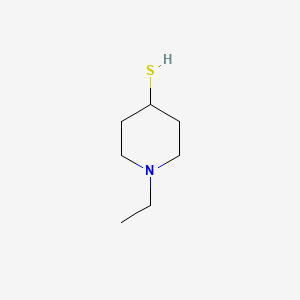
1-(3-Pyridyl)-2-propyn-1-ol
概述
描述
1-(3-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon
作用机制
Target of Action
It is known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), interact with specific targets in the body . NNK, for instance, has been found to modulate gut microbiota and the PPARγ/NF-κB pathway .
Mode of Action
For instance, NNK, a related compound, has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway .
Biochemical Pathways
For instance, NNK has been found to modulate gut microbiota and affect the PPARγ/NF-κB pathway .
Pharmacokinetics
For instance, NNK has been found to undergo rapid and extensive metabolism by α-hydroxylation .
Result of Action
For instance, NNK has been found to significantly decrease the number of lung tumors in NNK induced A/J mice .
Action Environment
For instance, the action of NNK has been found to be influenced by factors such as exposure to tobacco smoke carcinogens .
生化分析
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-(3-Pyridyl)-2-propyn-1-ol vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 1-(3-Pyridyl)-2-propyn-1-one.
Reduction: 1-(3-Pyridyl)-2-propen-1-ol or 1-(3-Pyridyl)-propyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(3-Pyridyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
1-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
1-(4-Pyridyl)-2-propyn-1-ol: Pyridine ring attached at the 4-position.
3-Pyridylmethanol: Lacks the propynyl group but has a similar pyridine ring structure.
Uniqueness: 1-(3-Pyridyl)-2-propyn-1-ol is unique due to the specific positioning of the pyridine ring and the propynyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-pyridin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHAHXOJGYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B3256717.png)





![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)







